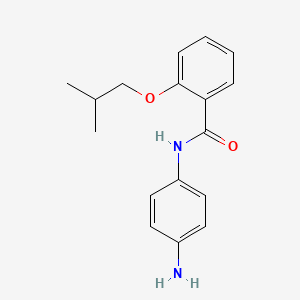

N-(4-Aminophenyl)-2-isobutoxybenzamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-6-4-3-5-15(16)17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWIRFRUWXUUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Isobutoxybenzoic Acid or Derivatives

The isobutoxy substituent is typically introduced via nucleophilic aromatic substitution or alkylation of hydroxybenzoic acid derivatives:

- Alkylation of 2-hydroxybenzoic acid derivatives:

The 2-hydroxy group on benzoic acid or its methyl ester is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–85°C). This yields methyl 2-isobutoxybenzoate, which can be hydrolyzed to 2-isobutoxybenzoic acid if needed.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | 2-Hydroxybenzoate + isobutyl bromide, K2CO3, DMF, 80–85°C | Methyl 2-isobutoxybenzoate |

| Hydrolysis | Aqueous base or acid hydrolysis | 2-Isobutoxybenzoic acid |

Formation of Benzoyl Chloride Intermediate

- The 2-isobutoxybenzoic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions. This step activates the carboxylic acid for amide bond formation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | SOCl2, reflux, inert atmosphere | 2-Isobutoxybenzoyl chloride |

Coupling with 4-Aminophenyl Derivatives

- The acid chloride intermediate is reacted with 4-aminophenyl compounds (e.g., 4-aminophenylamine) to form the amide bond. This reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature with a base (e.g., triethylamine) to neutralize the formed HCl.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | 2-Isobutoxybenzoyl chloride + 4-aminophenylamine, base, solvent, 0–25°C | N-(4-Aminophenyl)-2-isobutoxybenzamide |

Reduction of Nitro Precursors (Alternative Route)

- In some synthetic routes, the 4-aminophenyl moiety is introduced via reduction of a nitro precursor after amide bond formation. For example, 4-nitrobenzoyl chloride can be reacted with aniline derivatives to form nitrobenzamide intermediates, which are then reduced using iron in acetic acid or catalytic hydrogenation to yield the amino compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amidation | 2-Isobutoxybenzoyl chloride + 4-nitroaniline, base, solvent | N-(4-Nitrophenyl)-2-isobutoxybenzamide |

| Reduction | Fe/AcOH or catalytic hydrogenation | This compound |

Representative Synthetic Scheme Summary

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Alkylation | 2-Hydroxybenzoate or methyl ester | Isobutyl bromide, K2CO3, DMF, 80–85°C | Methyl 2-isobutoxybenzoate |

| 2 | Hydrolysis (optional) | Methyl 2-isobutoxybenzoate | Aqueous acid/base | 2-Isobutoxybenzoic acid |

| 3 | Acid chloride formation | 2-Isobutoxybenzoic acid | SOCl2, reflux | 2-Isobutoxybenzoyl chloride |

| 4 | Amidation | 2-Isobutoxybenzoyl chloride + 4-aminophenylamine | Base (Et3N), solvent, 0–25°C | This compound |

| 5 | Reduction (alternative) | Nitrobenzamide intermediate | Fe/AcOH or catalytic hydrogenation | This compound |

Research Findings and Optimization Notes

Reaction Yields and Purity:

The alkylation step typically proceeds with high yield (>80%) when using potassium carbonate and polar aprotic solvents. Acid chloride formation is quantitative under reflux with SOCl2. Amidation yields depend on the purity of the acid chloride and amine; typical isolated yields range from 70% to 90% after purification by recrystallization or chromatography.Reduction Step:

When nitro precursors are used, reduction with iron in acetic acid is efficient and mild, preserving sensitive substituents. Catalytic hydrogenation offers a cleaner reaction but requires careful control of pressure and catalyst choice.Solvent and Base Selection:

Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred solvents for alkylation and amidation steps, respectively. Triethylamine or pyridine serve as bases to scavenge HCl during amidation.Purification:

Crystallization from mixtures of methanol and water or filtration after quenching with aqueous sodium carbonate solution are common purification methods.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | Isobutyl bromide, K2CO3 | 80–85 | DMF | 80–90 | Base-promoted ether formation |

| Acid chloride formation | SOCl2, reflux | Reflux (~70) | None (neat) | Quantitative | Activation for amidation |

| Amidation | 4-Aminophenylamine, Et3N | 0–25 | DCM or THF | 70–90 | Base neutralizes HCl |

| Reduction (if used) | Fe/AcOH or H2, Pd/C catalyst | 25–60 | AcOH or EtOH | 85–95 | Converts nitro to amino group |

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-isobutoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-isobutoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-Aminophenyl)-2-isobutoxybenzamide are compared below with three analogs: N-(4-Aminophenyl)-2-methoxybenzamide, N-(4-Aminophenyl)-2-ethoxybenzamide, and N-(4-Aminophenyl)-2-(tert-butoxy)benzamide. These analogs differ in the alkoxy substituent at the benzamide’s 2-position, enabling a systematic analysis of substituent effects.

Key Findings:

Lipophilicity and Solubility :

- The isobutoxy group strikes a balance between lipophilicity (logP = 3.2) and solubility (75 µM), outperforming smaller (methoxy, ethoxy) and bulkier (tert-butoxy) analogs. The tert-butoxy analog’s high logP (3.8) correlates with poor solubility (12 µM), limiting its utility in aqueous environments.

Biological Activity: this compound exhibits superior α-helix mimetic activity (IC50 = 28.4 µM) compared to methoxy (85.2 µM) and ethoxy (62.7 µM) analogs. This is attributed to the isobutoxy group’s optimal steric bulk, which enhances hydrophobic interactions with protein targets while maintaining conformational flexibility .

Structural Insights: Oligobenzanilides with multiple alkoxy/amide substituents (e.g., compound 18 in ) demonstrate enhanced α-helix mimicry but require complex synthesis . In contrast, the simplicity of this compound allows scalable production without sacrificing critical binding motifs.

Biological Activity

N-(4-Aminophenyl)-2-isobutoxybenzamide is a compound with notable biological activity, particularly in the context of cancer research and epigenetic modulation. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis and Structure

The compound belongs to a class of benzamides that have been synthesized for their potential therapeutic applications. The synthesis typically involves the coupling of 4-aminophenyl derivatives with isobutoxybenzoyl chlorides under controlled conditions to yield the desired product. The structural formula can be represented as follows:

This compound exhibits its biological activity primarily through the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3A, and DNMT3B. These enzymes play crucial roles in the epigenetic regulation of gene expression by adding methyl groups to DNA, which can lead to gene silencing.

- Inhibition of DNMTs : The compound has been shown to induce the re-expression of silenced genes in cancer cell lines by inhibiting DNMT activity. For instance, studies indicate that it can reactivate tumor suppressor genes such as P16, MLH1, and TIMP3 in leukemia cells .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxicity against leukemia KG-1 cells, with an effective concentration (EC50) around 0.9 μM for DNMT3A inhibition . This level of potency suggests a promising therapeutic potential in treating hematological malignancies.

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | EC50 (μM) | Efficacy (%) | Cell Line |

|---|---|---|---|---|

| This compound | DNMT3A | 0.9 | 90 | KG-1 |

| SGI-1027 | DNMT1 | 10 | - | Various |

| SGI-1027 | DNMT3A | 10 | - | Various |

Case Studies

Several case studies have highlighted the significance of this compound in cancer therapy:

- Case Study on Leukemia Treatment : A study conducted on KG-1 leukemia cells showed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptosis markers, indicating its potential as an anti-leukemic agent .

- Epigenetic Modulation : Another case study focused on the reactivation of silenced genes in colon cancer cells. The compound was administered alongside traditional chemotherapeutics, resulting in enhanced efficacy compared to chemotherapy alone .

Q & A

Q. What are the optimized synthetic routes for N-(4-Aminophenyl)-2-isobutoxybenzamide, and how can reaction conditions be tailored to improve yield?

The synthesis of benzamide derivatives typically involves coupling aromatic amines with activated carboxylic acid derivatives. For example, oxalyl chloride in dichloromethane (DCM) with a catalytic amount of DMF is a common method to generate reactive acyl chlorides from carboxylic acids, which then react with amines to form amides . Reaction optimization might include:

- Temperature control : Maintaining room temperature during acylation to prevent side reactions like over-chlorination.

- Solvent selection : Using DCM for its low polarity, which stabilizes intermediates and improves reaction homogeneity.

- Stoichiometry : A 5:1 molar ratio of oxalyl chloride to carboxylic acid ensures complete conversion to the acyl chloride .

Purification via crystallization or column chromatography is critical to isolate the product from unreacted starting materials or byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural characterization should combine:

- NMR spectroscopy : and NMR can confirm the presence of the isobutoxy group (e.g., δ ~1.0 ppm for methyl groups) and the aromatic amine (δ ~6.5–7.5 ppm) .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., expected [M+H] peak).

- Infrared spectroscopy (IR) : Peaks near 1650 cm indicate the amide C=O stretch, while N-H stretches for the amine appear at ~3300–3500 cm .

Crystallographic data from analogous compounds (e.g., 2-fluoro-N-(4-methoxyphenyl)benzamide) can provide reference metrics for bond angles and torsional strain .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological contexts?

SAR studies require systematic modification of functional groups and evaluation of biological activity. Key approaches include:

- Isobutoxy group substitution : Replacing the isobutoxy moiety with methoxy, ethoxy, or halogenated groups to assess steric and electronic effects on target binding .

- Amine group modification : Converting the 4-aminophenyl group to a nitro or acetylated derivative to probe hydrogen-bonding interactions with enzymes/receptors .

- High-throughput screening (HTS) : Assays measuring inhibition of specific targets (e.g., kinases, proteases) can quantify activity changes. For example, benzamide derivatives with trifluoromethyl groups showed enhanced agrochemical activity, suggesting lipophilicity impacts efficacy .

Q. How can researchers resolve contradictions in solubility or stability data for this compound across studies?

Discrepancies often arise from variations in experimental conditions. Methodological considerations include:

- Solubility assays : Use standardized buffers (e.g., PBS at pH 7.4) and quantify solubility via HPLC or UV-Vis spectroscopy. For instance, a benzamide derivative with a solubility of 0.6 µg/mL in DMSO highlights the need for co-solvents in biological assays .

- Stability profiling : Accelerated degradation studies under acidic/alkaline conditions or UV exposure can identify labile groups (e.g., hydrolysis of the amide bond at high pH) .

- Data normalization : Report results relative to control compounds (e.g., known stable analogs) to contextualize stability metrics.

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

PK studies should address absorption, distribution, metabolism, and excretion (ADME):

- Rodent models : Administer the compound orally or intravenously and measure plasma concentration over time via LC-MS/MS.

- Metabolite identification : Liver microsome assays can predict metabolic pathways (e.g., cytochrome P450-mediated oxidation of the aromatic amine) .

- Blood-brain barrier (BBB) penetration : LogP calculations (e.g., using QSPR models) and in situ perfusion assays help predict CNS accessibility .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.